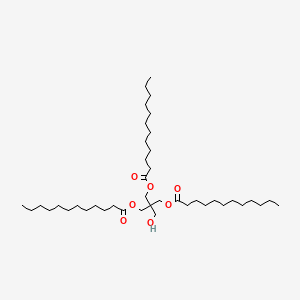![molecular formula C18H31N3O12 B13807751 N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)
N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fucosyl-N-acetylglucosaminylasparagine is a glycan structure commonly found in glycoproteins. It is composed of two sugar molecules, fucose and N-acetylglucosamine, as well as the amino acid asparagine. This compound plays a crucial role in various biological processes, including cell adhesion, signaling, and immune response.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fucosyl-N-acetylglucosaminylasparagine involves the enzymatic transglycosylation reactions using α-L-fucosidases. For instance, α-L-fucosidases from Lactobacillus casei can synthesize fucosyl-α-1,3-N-acetylglucosamine and fucosyl-α-1,6-N-acetylglucosamine in transglycosylation reactions . These reactions are typically performed in a sodium buffer at pH 7.5 and 37°C for 45 minutes .
Industrial Production Methods
Industrial production of fucosyl-N-acetylglucosaminylasparagine can be achieved through large-scale enzymatic synthesis. The enzymes used in these processes are often derived from microbial sources, such as Bacteroides fragilis . The reaction conditions are optimized to maximize yield and purity, with typical yields reaching up to 79% .
Analyse Des Réactions Chimiques
Types of Reactions
Fucosyl-N-acetylglucosaminylasparagine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the fucose or N-acetylglucosamine moieties.
Reduction: This reaction can reduce the carbonyl groups present in the compound.
Substitution: This reaction can involve the replacement of functional groups on the sugar moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure.
Major Products Formed
The major products formed from these reactions include modified glycan structures with altered functional groups, which can have different biological activities and properties.
Applications De Recherche Scientifique
Fucosyl-N-acetylglucosaminylasparagine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex glycans and glycoproteins.
Biology: It plays a role in studying cell adhesion, signaling, and immune response mechanisms.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of prebiotics and antiadhesive agents.
Mécanisme D'action
The mechanism of action of fucosyl-N-acetylglucosaminylasparagine involves its interaction with specific receptors and enzymes in the body. It can bind to cell surface receptors, influencing cell signaling pathways and immune responses. The molecular targets include glycan-binding proteins and enzymes involved in glycan metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fucosyl-α-1,3-N-acetylglucosamine
- Fucosyl-α-1,4-N-acetylglucosamine
- Fucosyl-α-1,6-N-acetylglucosamine
Uniqueness
Fucosyl-N-acetylglucosaminylasparagine is unique due to its specific glycan structure and its role in various biological processes. Unlike other similar compounds, it is found in the core structures of human milk oligosaccharides and Lewis carbohydrate antigens, making it essential for infant nutrition and immune function .
Propriétés
Formule moléculaire |
C18H31N3O12 |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
(2S)-2-[[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]amino]-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C18H31N3O12/c1-5-11(25)14(28)15(29)17(32-5)21(7(18(30)31)3-9(19)24)16-10(20-6(2)23)13(27)12(26)8(4-22)33-16/h5,7-8,10-17,22,25-29H,3-4H2,1-2H3,(H2,19,24)(H,20,23)(H,30,31)/t5-,7+,8-,10-,11+,12-,13-,14+,15-,16?,17?/m1/s1 |
Clé InChI |
UDLVOOGGJRUQDC-JHKFQWAUSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)N(C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)[C@@H](CC(=O)N)C(=O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)N(C2C(C(C(C(O2)CO)O)O)NC(=O)C)C(CC(=O)N)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
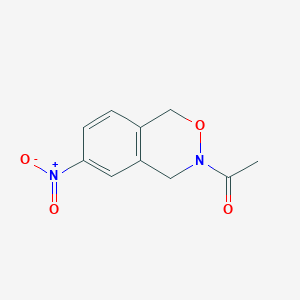
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)
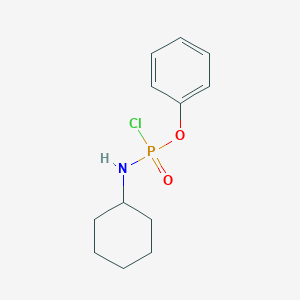
![3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807704.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)
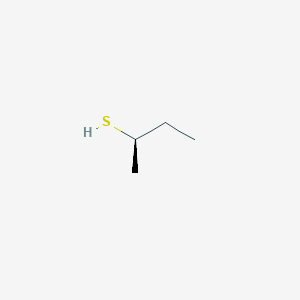
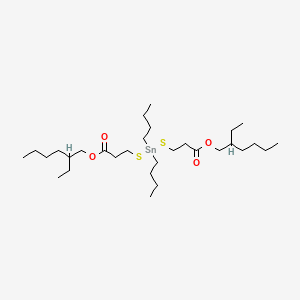
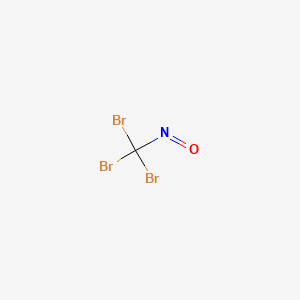
![10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione](/img/structure/B13807727.png)
![7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B13807735.png)
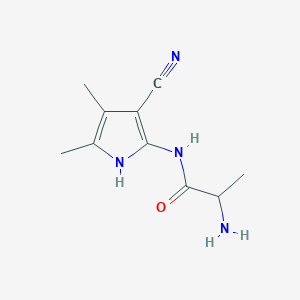
![3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13807742.png)
